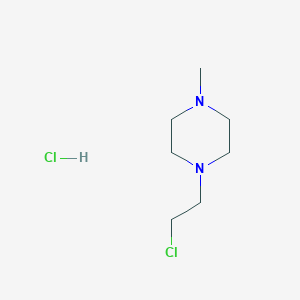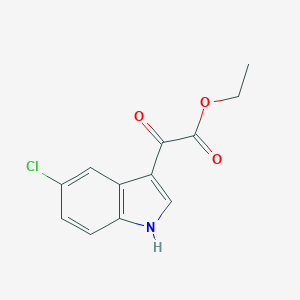![molecular formula C19H28N2O2 B190087 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine CAS No. 159877-35-7](/img/structure/B190087.png)
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is a complex organic compound with the molecular formula C19H28N2O2 and a molecular weight of 316.44 g/mol . This compound is characterized by its octahydro structure, which includes a pyrrolo[3,4-B]pyridine core substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolo[3,4-B]pyridine core or the benzyl group.
Scientific Research Applications
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological pathways and mechanisms, often serving as a probe or a building block for bioactive molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions or biological interactions .
Comparison with Similar Compounds
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine can be compared to other similar compounds, such as:
1-Boc-octahydropyrrolo[3,4-B]pyridine: This compound lacks the benzyl group, making it less bulky and potentially less selective in certain reactions.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound features a piperazine ring and a boronic acid group, which confer different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and protecting group, which make it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597544 |
Source


|
| Record name | tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-35-7 |
Source


|
| Record name | 1,1-Dimethylethyl octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)



